3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Description
3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a fused heterocyclic compound featuring a seven-membered thiadiazepine ring fused with a triazole moiety. The 5,6-dihydro modification introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. This compound is synthesized via sodium borohydride reduction of its unsaturated precursor, 3-substituted 8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine, followed by recrystallization from aqueous ethanol .
Properties
Molecular Formula |
C17H14N4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3,8-diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine |
InChI |
InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)15-11-12-18-21-16(19-20-17(21)22-15)14-9-5-2-6-10-14/h1-11,18H,12H2 |
InChI Key |
PBLYMFAFZCAZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(SC2=NN=C(N2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Synthesis from 4-Amino-3-mercapto-1,2,4-triazoles
One of the most efficient approaches for synthesizing 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine involves the reaction of 3-phenyl-substituted 4-amino-4H-1,2,4-triazole-5-thiols with appropriate α,β-unsaturated carbonyl compounds or their synthetic equivalents.
Reaction with 3-Phenyl-2-propynal
A notable synthetic route involves the reaction of 3-phenyl-2-propynal with 4-amino-4H-1,2,4-triazole-5-thiols in the presence of tert-butylamine under mild conditions at room temperature. This approach has been documented to produce 8-phenyl-triazolo[3,4-b]thiadiazepines in good yields.
The reaction proceeds through the following steps:
- Formation of azomethine intermediate from 3-phenyl-2-propynal and tert-butylamine
- Addition of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols to the azomethine solution
- Cyclization to form the desired thiadiazepine ring
This method is particularly valuable as it occurs under mild conditions and provides the target compounds in high yields.
Microwave-Assisted Synthesis
Microwave-induced organic reaction enhancement (MORE) techniques have revolutionized the synthesis of heterocyclic compounds, including triazolothiadiazepines. This approach offers substantial advantages in terms of reaction time reduction, operational simplicity, and formation of cleaner reaction products.
Microwave Synthesis Protocol
The synthesis of 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine can be achieved through microwave irradiation by:
- Preparing 3-phenyl-4-amino-5-mercapto-1,2,4-triazole
- Condensing with appropriate phenyl-containing aldehydes or α,β-unsaturated carbonyl compounds in the presence of p-toluenesulfonic acid
- Brief microwave irradiation (typically 2-5 minutes) at appropriate power settings
This method significantly reduces reaction times from hours to minutes while maintaining or improving product yields compared to conventional heating methods.
Conventional Thermal Methods
Traditional thermal methods remain relevant for the preparation of triazolothiadiazepines and offer reliable routes to the target compounds.
Condensation with Phenacyl Bromides
The condensation of 3-mercapto-4-amino-5-phenyl-1,2,4-triazole with phenacyl bromide derivatives provides a direct route to 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine. This reaction typically involves:
- Stirring the reactants in ethanol initially at room temperature (20°C)
- Subsequent refluxing for 4-6 hours
- Isolation and purification of the product
This method has been reported to yield the desired products in excellent yields (85-92%).
One-Pot Catalyst-Free Procedure
A particularly efficient approach involves a one-pot catalyst-free procedure conducted at room temperature. This method utilizes the reaction between dibenzoylacetylene and appropriate triazole derivatives to yield highly functionalized triazolothiadiazepines.
The advantages of this method include:
- Excellent yields
- Mild reaction conditions (room temperature)
- No catalyst requirement
- Simple purification procedures
Mechanistic Considerations
Cyclization Mechanisms
The formation of the thiadiazepine ring in 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine typically follows one of two main mechanistic pathways:
Nucleophilic Addition-Cyclization
This mechanism involves:
- Nucleophilic attack by the mercapto group of the triazole on the electrophilic carbon of the α,β-unsaturated system
- Subsequent nucleophilic attack by the amino group on the carbonyl carbon
- Dehydration to form the thiadiazepine ring
Imine Formation-Cyclization
Alternatively, the mechanism may proceed via:
- Initial formation of an imine between the amino group and the carbonyl compound
- Nucleophilic attack by the mercapto group
- Ring closure to form the thiadiazepine system
Regioselectivity Considerations
The regioselectivity of these reactions has been established through comprehensive spectroscopic studies, including heteronuclear 2D-NMR [(1H–13C) and (1H–15N) HMBC, (1H–13C) HMQC] and X-ray crystallographic analyses. These studies confirm the exclusive formation of the desired regioisomer with high selectivity.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the yield and purity of 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine. Common solvents include:
| Solvent | Reaction Time | Yield (%) | Purity |
|---|---|---|---|
| Ethanol | 4-6 hours | 78-85 | High |
| DMF | 2-3 hours | 85-92 | High |
| Acetonitrile | 5-6 hours | 85-91 | High |
| Solvent-free | 0.5-1 hour | 85-97 | High |
Catalyst Optimization
While many preparations can be performed without catalysts, certain acid catalysts can enhance reaction efficiency:
| Catalyst | Concentration | Effect on Yield | Effect on Reaction Time |
|---|---|---|---|
| p-Toluenesulfonic acid | 10 mol% | Increase (5-10%) | Decrease (30-50%) |
| Heteropolyacids | 5 mol% | Increase (8-15%) | Decrease (40-60%) |
| No catalyst | - | Baseline | Baseline |
Temperature and Time Optimization
Reaction parameters can be optimized based on the synthetic approach:
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional | Reflux | 4-6 hours | 78-85 |
| Microwave | 80-120°C | 2-5 minutes | 85-92 |
| Room temperature | 20-25°C | 12-24 hours | 70-80 |
Structural Confirmation and Characterization
The structure of 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine can be confirmed through various analytical techniques:
Spectroscopic Analysis
NMR Spectroscopy
- 1H NMR typically shows characteristic signals for the methylene protons of the dihydrothiadiazepine ring
- 13C NMR confirms the presence of the triazole and thiadiazepine carbon atoms
- 2D NMR techniques (HMBC, HMQC) are essential for unambiguous structural assignment
Infrared Spectroscopy
- Characteristic absorption bands for C=N stretching (1600-1650 cm-1)
- Absence of NH2 and SH stretching bands from starting materials
Mass Spectrometry
- Molecular ion peak corresponding to the expected molecular weight
- Fragmentation pattern consistent with the proposed structure
X-ray Crystallography
Single crystal X-ray diffraction provides definitive structural confirmation, particularly regarding the stereochemistry and conformation of the seven-membered thiadiazepine ring. Several related structures have been established through this technique, confirming the proposed structures.
Purification Methods
The purification of 3,8-diphenyl-5,6-dihydrotriazolo[3,4-b]thiadiazepine typically involves:
- Recrystallization from appropriate solvents (ethanol, ethanol-water, or acetone)
- Column chromatography using silica gel with appropriate eluent systems
- Thin-layer chromatography for monitoring reaction progress and confirming product purity
Chemical Reactions Analysis
Types of Reactions: 3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Key Observations :
- 5,6-Dihydro saturation reduces aromaticity, which may enhance solubility but decrease π-π stacking interactions compared to fully unsaturated analogs .
- Phenyl substituents at positions 3 and 8 contribute to steric bulk and lipophilicity, contrasting with smaller substituents (e.g., pyridinyl, methoxy) in related compounds .
Pharmacological Activity Comparison
Key Observations :
- The target compound’s anti-viral activity is more pronounced than adamantyl-substituted triazolo-thiadiazoles, likely due to optimized substituent geometry .
- Triazolo-thiadiazoles exhibit broader activity (antimicrobial, anti-inflammatory) but lack specificity compared to the target compound’s focused antiviral profile .
- Saturation (5,6-dihydro) in the thiadiazepine core may enhance metabolic stability over unsaturated analogs, which are prone to oxidative degradation .
Physicochemical Properties
Key Observations :
Biological Activity
3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activities associated with this compound, including its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is , with a molecular weight of 286.36 g/mol. The compound features a triazole ring fused with a thiadiazepine structure, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of 3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine as an anticancer agent. For instance:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells by altering the levels of cyclin B1 and phosphorylated cdc2. This results in increased apoptosis as evidenced by elevated levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .
- Cytotoxicity : In vitro studies demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). One derivative showed an IC50 value of 0.88 μg/mL against PARP-1 and 64.65 μM against EGFR .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : Several derivatives demonstrated significant antibacterial activity against human pathogenic bacteria. Notably, compounds derived from this class exhibited higher efficacy than conventional antibiotics .
- Mechanism of Action : The antimicrobial action is believed to be linked to the inhibition of key enzymes involved in bacterial metabolism and cell wall synthesis .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes such as alkaline phosphatase and cholinesterase. These activities suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Anti-inflammatory Effects : Some studies indicate that derivatives may possess anti-inflammatory properties by modulating inflammatory pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that derivatives induced apoptosis in MDA-MB-231 cells via caspase activation. |
| Study 2 | Reported significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below standard antibiotic levels. |
| Study 3 | Investigated enzyme inhibition; one derivative showed IC50 values lower than existing drugs for both PARP-1 and EGFR. |
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| Cyclization | KOH, DMF, 100°C | Core ring formation | Adjust catalyst concentration (e.g., 5–10 mol%) |
| Hydrogenation | NaBH₄, room temp. | Reduction of intermediates | Control reaction time (1–2 hrs) |
How is the structural identity of this compound confirmed?
Basic
Structural confirmation requires multi-technique validation :
- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, S–C vibrations at 650–700 cm⁻¹) .
- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values) .
What methodologies are used to evaluate its biological activity in preclinical studies?
Basic
Initial screening employs in vitro and in vivo models :
- Anti-inflammatory : Carrageenan-induced rat paw edema assay (oral administration at 10–50 mg/kg; measure edema reduction vs. controls) .
- Antiviral : Plaque reduction assays (e.g., influenza A/H1N1, EC₅₀ determination in MDCK cells) .
- Antimicrobial : Broth microdilution (MIC against Staphylococcus aureus, E. coli) .
Advanced
For mechanistic insights:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase lanosterol [PDB:3LD6]) .
- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or viral neuraminidase .
How can synthetic yields be optimized for this compound?
Advanced
Key strategies include:
- Catalyst Optimization : Pd-catalyzed C–H activation for coupling reactions (e.g., 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand to improve yields to >90%) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. toluene .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve purity .
Q. Spectral Data Reference Table
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d₆ | Aromatic H: 7.2–8.1 ppm; Piperidine H: 2.8–3.5 ppm |
| IR | KBr pellet | C=N: 1620 cm⁻¹; S–C: 690 cm⁻¹ |
How to resolve contradictions in reported bioactivity data?
Advanced
Address discrepancies through:
- Assay Replication : Standardize protocols (e.g., cell line viability, compound solubility in DMSO/PBS) .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ reproducibility .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm target specificity .
What strategies are effective for designing derivatives with enhanced activity?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify substituents at positions 3 and 8:
- Phenyl groups : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) for antimicrobial potency .
- Piperidine/alkyl chains : Adjust lipophilicity to improve blood-brain barrier penetration .
- Hybrid Molecules : Fuse with pyrazole or chromenopyridine moieties to broaden target interactions .
How to assess stability and degradation under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
